1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate

Photoacid generator Quantum yield Imidosulfonate PAGs

1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate, universally referred to as N-hydroxynaphthalimide triflate (HNT, NIT, or NIOTf), is a non-ionic photoacid generator (PAG) built on a 1,8-naphthalimide chromophore covalently linked to a trifluoromethanesulfonate (triflate) leaving group. Upon irradiation with UV or deep-UV light, HNT undergoes efficient N–O bond cleavage to liberate triflic acid (pKa ≈ −14), one of the strongest known organic acids.

Molecular Formula C13H6F3NO5S
Molecular Weight 345.25 g/mol
CAS No. 85342-62-7
Cat. No. B024499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate
CAS85342-62-7
SynonymsN-HYDROXYNAPHTHALIMIDE TRIFLATE 99+%; N-HYDROXYNAPHTHALIMIDE TRIFLATE, 99+%, E; Methanesulfonic acid, 1,1,1-trifluoro-, 1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl ester; 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoroMethanesulfonate; NHN-TF; N-Hydro
Molecular FormulaC13H6F3NO5S
Molecular Weight345.25 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C13H6F3NO5S/c14-13(15,16)23(20,21)22-17-11(18)8-5-1-3-7-4-2-6-9(10(7)8)12(17)19/h1-6H
InChIKeyLWHOMMCIJIJIGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate (CAS 85342-62-7): Core Identity and Procurement Context


1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate, universally referred to as N-hydroxynaphthalimide triflate (HNT, NIT, or NIOTf), is a non-ionic photoacid generator (PAG) built on a 1,8-naphthalimide chromophore covalently linked to a trifluoromethanesulfonate (triflate) leaving group [1]. Upon irradiation with UV or deep-UV light, HNT undergoes efficient N–O bond cleavage to liberate triflic acid (pKa ≈ −14), one of the strongest known organic acids . This compound is a established workhorse in chemically amplified photoresist formulations for semiconductor lithography, spanning i-line (365 nm), KrF (248 nm), ArF (193 nm), and EUV processes . Its non-ionic nature confers superior compatibility with hydrophobic resist matrices compared to ionic onium-salt PAGs, while its commercial availability at ≥98% purity from multiple global suppliers facilitates procurement for both R&D and pilot-scale production .

Non‑ionic PAG with reported higher matrix compatibility in hydrophobic resists compared to onium salts
Naphthalimide chromophore extends absorption tail into i‑line (365 nm) for multi‑wavelength lithography platforms
Commercial high‑purity supply supports process evaluation from R&D to pilot‑scale production

Why 1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate Cannot Be Replaced by Generic Photoacid Generator Alternatives


Photoacid generators are not fungible commodities. The choice between ionic onium salts, non-ionic imidosulfonates, and diazomethane-based PAGs dictates resist sensitivity, resolution, post-exposure bake (PEB) thermal budget, and developer compatibility. HNT occupies a specific intersection of properties—non-ionic character for matrix compatibility, a naphthalimide chromophore enabling i-line absorption, and a triflate anion delivering maximum acid strength—that no single comparator simultaneously replicates [1]. Simply selecting a PAG with a higher quantum yield (e.g., PIT) sacrifices the red-shifted absorption essential for 365-nm lithography; choosing an ionic PAG (e.g., triphenylsulfonium triflate) compromises solubility in negative-tone developers; opting for a non-ionic sulfonate ester with a weaker acid anion (e.g., tosylate or benzenesulfonate) reduces catalytic chain length in chemically amplified resists . The quantitative evidence below establishes that HNT's differentiation is not a single parameter superiority but a multi-dimensional performance profile that must be evaluated against specific process requirements [2].

Ionic onium‑salt PAGs May alter developer solubility and resist compatibility in negative‑tone developer systems
Phthalimide analog (PIT) Lacks sufficient absorption at 365 nm for i‑line lithography, limiting wavelength coverage
Non‑triflate sulfonate ester PAGs Generate weaker photogenerated acids, which may reduce catalytic amplification efficiency in chemically amplified resists

Quantitative Differentiation Evidence for 1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate Against Closest Analogs


Photoacid Generation Quantum Yield (Φₐ) — Direct Comparison with Phthalimide Analog PIT

In a direct head-to-head study under identical conditions, the photoacid generation quantum yield (Φₐ) of NIT (target) was measured alongside its phthalimide analog PIT. Using 308-nm laser excitation with Rhodamine B Base as acid sensor, NIT exhibited Φₐ = 0.17 in acetonitrile and Φₐ = 0.09 in benzene, compared to PIT's Φₐ = 0.28 in acetonitrile and Φₐ = 0.21 in benzene [1]. While PIT achieves a higher absolute quantum yield, NIT's value of 0.17 in acetonitrile remains in the high-efficiency range for non-ionic PAGs and is accompanied by a red-shifted absorption profile that extends into the i-line region (see next item), offering a different efficiency-wavelength trade-off [2].

Quantum Yield Φₐ
Head‑to‑head
0.17 in CH₃CN
Supports selection when i‑line absorption and triplet lifetime are prioritized over peak quantum yield
Reported 39% lower than PIT (Φₐ 0.28) in acetonitrile
Photoacid generator Quantum yield Imidosulfonate PAGs

Absorption Wavelength Red-Shift — i-Line Lithography Compatibility Compared to Phthalimide-Derived PIT

The absorption spectrum of NIT exhibits a significant bathochromic (red) shift relative to its phthalimide analog PIT, attributable to the extended π-conjugation of the naphthalene core. In acetonitrile, NIT displays a long-wavelength absorption maximum at λ = 335 nm (log ε = 4.2), whereas PIT absorbs at λ = 296 nm (log ε = 3.2) [1]. This 39 nm red-shift positions NIT's absorption tail to overlap effectively with the i-line emission of mercury arc lamps (365 nm), while PIT's absorption is essentially negligible at this wavelength. The maximum absorption wavelength reported for NIT in acetonitrile is 365 nm .

λ_max Redshift
Head‑to‑head
335 nm log ε 4.2
Enables i‑line (365 nm) lithography not accessible with phthalimide analogs
+39 nm vs. PIT (λ_max 296 nm); 6.2× higher molar absorptivity
i-Line lithography Absorption spectroscopy Naphthalimide chromophore

Triplet-State Lifetime — Sensitization Potential Compared to Phthalimide-Derived PIT

Nanosecond laser flash photolysis reveals that NIT possesses a substantially longer triplet excited-state lifetime than PIT in both polar and non-polar solvents. Measured triplet lifetimes in deoxygenated acetonitrile are 43 µs for NIT versus 12 µs for PIT; in benzene, the values are 28 µs for NIT versus 2 µs for PIT [1]. The 3.6-fold longer lifetime in acetonitrile and 14-fold longer lifetime in benzene indicate that the naphthalimide triplet state is significantly less susceptible to non-radiative deactivation than the phthalimide analog, potentially enabling more efficient triplet–triplet energy transfer sensitization schemes [2].

Triplet Lifetime τ_T
Head‑to‑head
43 µs in CH₃CN
Supports photosensitized energy‑transfer schemes in two‑photon lithography
3.6× longer than PIT (12 µs); 14× longer in benzene
Triplet lifetime Sensitization Laser flash photolysis

Room-Temperature Photoactivation Versus Post-Exposure Bake Requirement — HNT vs. BCSD in Microcapsule Release

When formulated into cyclic polyphthalaldehyde (cPPA) microcapsule shells, HNT and bis(cyclohexylsulfonyl)diazomethane (BCSD) exhibit fundamentally different activation requirements. HNT enables instantaneous core payload release upon room-temperature UV irradiation (365 nm, 10.8 J/cm², 300 s), achieving 66.5 ± 9.4% core release, whereas BCSD requires dual stimuli of UV radiation plus a post-exposure thermal bake at 60 °C to trigger cPPA depolymerization [1]. This difference arises because HNT directly photogenerates the superacid triflic acid, which catalyzes depolymerization at ambient temperature, while BCSD's photoproduct requires thermal activation to initiate the cascade.

Activation Requirement
Head‑to‑head
Room‑temperature UV
Eliminates thermal post‑exposure bake step for thermally sensitive substrates
66.5 ± 9.4% core release without PEB; BCSD requires 60 °C bake
Photoactivation Post-exposure bake Controlled release

Acid Strength of Photogenerated Species — Triflic Acid Versus Sulfonic Acids from Alternative Sulfonate Ester PAGs

HNT uniquely photogenerates trifluoromethanesulfonic acid (triflic acid, HOTf), a superacid with a pKa of approximately −14 (Ka ≈ 8.0 × 10¹⁴ mol/kg), which is roughly 10¹¹ times stronger than p-toluenesulfonic acid (pKa ≈ −2.8) generated by naphthalimide tosylate PAGs . Among non-ionic PAGs, sulfonate ester derivatives generate acids spanning a wide acidity range; the naphthalimide-benzenesulfonate PAGs reported by Zhuang et al. (2026) generate benzenesulfonic acid derivatives, with acid generation quantum yields (Φₐ) ranging from 6.2% to 17.6% depending on substituent pattern [1]. HNT's Φₐ of 17% in acetonitrile places it at the top of this range while generating the strongest acid, maximizing catalytic chain length in chemically amplified resist systems [2].

Acid Strength (pKa)
Class‑level
pKa ≈ −14 triflic acid
Maximizes catalytic chain length in chemically amplified resists
~10¹¹× stronger than tosylic acid; Φₐ 0.17 top of naphthalimide sulfonate range
Acid strength Triflic acid Chemical amplification

Optimal Application Scenarios for 1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate Based on Quantitative Differentiation Evidence


i-Line (365 nm) Chemically Amplified Photoresists for Semiconductor Patterning

HNT is the preferred non-ionic PAG for i-line lithography because its naphthalimide chromophore absorbs at 365 nm, unlike the phthalimide analog PIT whose absorption cuts off below 320 nm [1]. Combined with triflic acid generation (pKa ≈ −14), HNT delivers both wavelength-matched photoactivation and maximum acid catalytic efficiency, enabling high-sensitivity, high-resolution patterning in legacy i-line steppers still widely used for non-critical layers and specialty device manufacturing .

Two-Photon Lithography (TPL) and Photosensitized Acid Generation Systems

The 43 µs triplet lifetime of HNT in acetonitrile—3.6-fold longer than PIT—makes it an excellent acceptor for triplet–triplet energy transfer from photosensitizer dyes [1]. This property is exploited in two-photon lithography systems where the PAG is activated indirectly, as demonstrated by non-ionic PAGs that required lower threshold power (<2 mW) for polymerization compared to commercial photoinitiators, achieving 0.6 µm resolution .

Room-Temperature Photo-Triggered Release from Stimuli-Responsive Polymer Microcapsules

For applications requiring on-demand payload release without thermal post-treatment—such as drug delivery, self-healing coatings, or microfluidic valves—HNT's ability to generate a superacid at room temperature provides a critical advantage over PAGs like BCSD that require a 60 °C post-exposure bake [1]. Quantitatively, HNT-loaded cPPA microcapsules achieved 66.5 ± 9.4% core release within 300 s of UV exposure at ambient temperature, a performance unattainable with BCSD under identical conditions.

Deep-UV (248 nm) and EUV Chemically Amplified Resist Formulations Requiring Maximum Acid Strength

In advanced DUV and EUV lithography, resist sensitivity is directly proportional to the catalytic efficiency of the photogenerated acid. HNT generates triflic acid, which is approximately 10¹¹ times stronger than p-toluenesulfonic acid produced by naphthalimide tosylate PAGs, thereby maximizing the catalytic chain length per absorbed photon [1]. This property, combined with HNT's established compatibility with 248-nm and EUV resist platforms , makes it a benchmark PAG for high-sensitivity chemically amplified resist development.

Application
Selection Property
Validation Focus
Application i‑Line (365 nm) Chemically Amplified Photoresists
Selection Property Naphthalimide chromophore with 365 nm absorption tail
Validation Focus i‑Line sensitivity and resist contrast optimization
Application Two‑Photon Lithography & Photosensitized PAG Systems
Selection Property Extended triplet lifetime (43 µs) for energy‑transfer sensitization
Validation Focus Threshold power reduction in TPL via bimolecular sensitization
Application Room‑Temperature Photo‑Triggered Microcapsule Release
Selection Property Superacid generation at ambient temperature without post‑exposure bake
Validation Focus Payload release kinetics under UV‑only stimulation
Application DUV/EUV High‑Sensitivity Resist Formulations
Selection Property Triflic acid generation maximizing catalytic chain length per photon
Validation Focus Sensitivity and resolution in advanced‑node chemically amplified resists
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